(2R)-1-Fluoropropan-2-amine
Description
Significance of Fluorine Incorporation in Stereoselective Synthesis
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. cas.cn Fluorine is the most electronegative element, and its presence can influence a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets. cas.cnnih.gov In the context of stereoselective synthesis, the small size of fluorine allows it to replace hydrogen or hydroxyl groups, serving as a valuable tool to probe and modulate steric and electronic effects that govern the outcome of asymmetric reactions. beilstein-journals.orgnih.gov The selective activation of the strong carbon-fluorine bond has also become a significant area of research, providing novel methodologies for constructing fluorinated compounds. cas.cn
Importance of Chiral Amines as Versatile Synthetic Intermediates and Building Blocks
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and natural products. researchgate.netbohrium.com Their importance stems from their ability to serve as key intermediates, chiral auxiliaries, and resolving agents in asymmetric synthesis. sigmaaldrich.com The development of efficient methods for the synthesis of enantiomerically pure amines, such as asymmetric hydrogenation and reductive amination, has been a major focus in organic chemistry. kanto.co.jpacs.org These methods provide access to a diverse range of chiral amine structures that are essential for drug discovery and development. nih.govbohrium.commdpi.com
Specific Focus: (2R)-1-Fluoropropan-2-amine within the Broader Context of Chiral Fluoroamines
Within the diverse family of chiral fluoroamines, this compound stands out as a compound of significant interest. Its structure, featuring a fluorine atom at the C1 position and a chiral amine group at the C2 position, makes it a valuable synthon for introducing a fluorinated chiral moiety into larger molecules. The presence of the fluorine atom can significantly impact the basicity of the amine and introduce unique conformational constraints, properties that are highly sought after in medicinal chemistry and materials science. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H8FN |
|---|---|
Molecular Weight |
77.10 g/mol |
IUPAC Name |
(2R)-1-fluoropropan-2-amine |
InChI |
InChI=1S/C3H8FN/c1-3(5)2-4/h3H,2,5H2,1H3/t3-/m1/s1 |
InChI Key |
IRQOJWDMOUIHNR-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](CF)N |
Canonical SMILES |
CC(CF)N |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 2r 1 Fluoropropan 2 Amine Precursors or Analogues
Detailed Reaction Pathways in Asymmetric Fluorination Processes
The synthesis of chiral fluoroamines, such as (2R)-1-fluoropropan-2-amine, often involves asymmetric fluorination as a key step. These reactions can proceed through various mechanistic pathways, largely dependent on the type of fluorinating agent used—electrophilic or nucleophilic. nih.gov
Electrophilic Fluorination: In these processes, a chiral catalyst, often a primary or secondary amine, activates an aldehyde or ketone to form a nucleophilic enamine intermediate. nih.govprinceton.edu This enamine then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. nih.govnih.gov The stereochemistry of the final product is dictated by the chiral environment created by the catalyst, which directs the approach of the fluorinating agent to one face of the enamine. For instance, chiral imidazolidinones have been used to catalyze the enantioselective fluorination of aldehydes. rsc.org The reaction proceeds through the formation of a chiral enamine, which then undergoes fluorination.
A general pathway for the organocatalyzed α-fluorination of an aldehyde can be outlined as follows:
Condensation of the aldehyde with a chiral secondary amine catalyst to form an iminium ion.
Deprotonation at the α-carbon to generate a transient enamine intermediate.
The enamine, being nucleophilic, attacks the electrophilic fluorine source. The chiral scaffold of the catalyst shields one face of the enamine, leading to a stereoselective C-F bond formation.
Hydrolysis of the resulting fluorinated iminium ion releases the chiral α-fluoroaldehyde and regenerates the catalyst.
Nucleophilic Fluorination: This approach typically involves the use of fluoride (B91410) ions (F-) as the nucleophile. Due to the high basicity and solvation of fluoride, controlling its reactivity and achieving high enantioselectivity can be challenging. nih.gov Hydrogen bonding-based phase-transfer catalysis has emerged as a strategy to address these challenges. Chiral catalysts, such as bis-urea compounds, can bind to solid potassium fluoride (KF) and bring it into the organic phase as a less basic, more nucleophilic complex. researchgate.net This methodology has been successfully applied to the synthesis of β-fluoroamines. researchgate.net Another strategy involves the ring-opening of activated aziridines with a fluoride source, a reaction that can be catalyzed by Lewis bases. researchgate.netorganic-chemistry.org
The synthesis of vicinal fluoroamines can also be achieved through a catalytic enantioselective method involving the asymmetric protonation of a prochiral enamine intermediate, which is generated from the aza-Michael addition to fluoroalkenyl heterocycles. d-nb.info
Analysis of Stereochemical Control Elements in C-F and C-N Bond Forming Reactions
The stereochemical outcome of reactions to form chiral fluorinated amines is governed by a variety of controlling elements. These elements are crucial in both the formation of the carbon-fluorine (C-F) bond and the carbon-nitrogen (C-N) bond.
Control in C-F Bond Formation: In asymmetric fluorination, the primary element of stereocontrol is the chiral catalyst. In organocatalyzed reactions, the catalyst, often a chiral amine, forms a transient chiral enamine or iminium ion with the substrate. nih.govrsc.org The steric and electronic properties of the catalyst create a defined chiral environment that directs the incoming electrophilic fluorinating agent to a specific face of the nucleophilic intermediate. acs.org For example, cinchona alkaloid-derived primary amines have been shown to be effective catalysts for the enantioselective α-fluorination of ketones. princeton.edu The stereoselectivity arises from the specific conformation of the enamine intermediate and the trajectory of the electrophile's approach, which is influenced by non-covalent interactions with the catalyst. rsc.orgacs.org
In transition-metal-catalyzed fluorinations, the chiral ligand bound to the metal center is the key stereocontrolling element. For instance, palladium complexes with chiral ligands can catalyze the enantioselective fluorination of allylic substrates. nih.gov The stereochemical outcome is often the result of a double inversion mechanism, leading to a net retention of configuration. researchgate.net
Control in C-N Bond Formation: The stereoselective formation of the C-N bond is equally critical. In many syntheses, this bond is formed via the reduction of an imine or the reductive amination of a ketone. The stereochemistry can be controlled by using a chiral reducing agent or by the inherent stereochemistry of the fluorinated substrate influencing the approach of the amine or hydride. For example, the synthesis of a chiral β-fluoroamine has been achieved from an enantioenriched aldehyde via imine formation followed by a diastereoselective reduction. rsc.org
Another powerful method for stereocontrolled C-N bond formation is the aza-Henry reaction, which involves the addition of a nitroalkane to an imine. The use of chiral catalysts can render this reaction highly enantioselective. nih.gov The subsequent reduction of the nitro group to an amine provides access to chiral β-fluoroamines.
The relative stereochemistry between the fluorine atom and the amine group can also be controlled. For instance, both syn and anti β-fluoroamino esters can be obtained from a chiral β-fluoro-α-hydroxy ester through an azidation reaction with subsequent stereochemical manipulations. nih.gov
| Reaction Type | Stereocontrol Element | Key Intermediates |
| Organocatalytic α-Fluorination | Chiral Amine Catalyst | Chiral Enamine/Iminium Ion |
| Transition Metal-Catalyzed Allylic Fluorination | Chiral Ligand | π-Allyl Metal Complex |
| Reductive Amination | Chiral Reducing Agent or Substrate Control | Imine/Enamine |
| Aza-Henry Reaction | Chiral Catalyst | Nitronate/Imine Complex |
Examination of Nucleophilicity and Basicity of Fluoroamine Intermediates in Reaction Contexts
The presence of a fluorine atom significantly influences the electronic properties of an amine, particularly its nucleophilicity and basicity. nih.gov The strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, thereby decreasing both its basicity and nucleophilicity compared to its non-fluorinated analogues. scispace.comochemtutor.com
Basicity: The basicity of an amine is a measure of its ability to accept a proton. The pKa of the conjugate acid of an amine is a common measure of its basicity. The electron-withdrawing fluorine atom destabilizes the positive charge in the protonated amine (the ammonium (B1175870) ion), making the amine a weaker base. This effect is most pronounced when the fluorine is in close proximity to the amino group (α or β positions).
Nucleophilicity: Nucleophilicity refers to the ability of an amine to donate its lone pair of electrons to an electrophilic center, typically a carbon atom. ochemtutor.com While related to basicity, nucleophilicity is a kinetic property. The reduced electron density on the nitrogen of a fluoroamine makes it a weaker nucleophile. However, the interplay between basicity and nucleophilicity can be complex and solvent-dependent. pw.live In polar protic solvents, smaller, more basic anions (like fluoride) are heavily solvated, which can diminish their nucleophilicity relative to larger, less basic anions (like iodide). pw.live A similar principle can apply to the lone pair of a fluoroamine.
The reduced nucleophilicity of fluoroamines can be advantageous in certain synthetic contexts. For example, in alkylation or acylation reactions, the lower reactivity can sometimes lead to greater selectivity and reduced side reactions, such as over-alkylation. google.com
In enzymatic reactions, the altered basicity of fluoroamine intermediates can impact their interaction with enzyme active sites. For example, transaminases have been shown to catalyze a hydrodefluorination reaction on β-fluoroamines, a process that is dependent on the electronic nature of the intermediate formed with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor. whiterose.ac.uk
Selected Mechanistic Pathways Relevant to Fluorinated Amines
Imine and Enamine Formation and Reactivity with Aldehydes and Ketones
The reaction of primary amines, including fluorinated primary amines, with aldehydes and ketones leads to the formation of imines (Schiff bases). nih.govmdpi.com This condensation reaction typically proceeds via a hemiaminal (carbinolamine) intermediate, followed by the elimination of a water molecule. mdpi.com The reaction is often catalyzed by acid.
Mechanism of Imine Formation:
Nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone.
Proton transfer to form a zwitterionic intermediate, which then rearranges to a neutral hemiaminal.
Protonation of the hydroxyl group of the hemiaminal, making it a good leaving group (water).
Elimination of water and formation of an iminium ion.
Deprotonation of the nitrogen to yield the final imine.
Fluorinated imines are valuable synthetic intermediates. nih.gov For instance, they can be reduced to form chiral fluorinated amines or used in cycloaddition reactions. The presence of fluorine can influence the reactivity of the imine C=N bond.
Secondary amines react with enolizable aldehydes and ketones to form enamines. masterorganicchemistry.com The mechanism is similar to imine formation up to the iminium ion stage. Since the nitrogen in the iminium ion formed from a secondary amine has no proton to lose, a proton is instead removed from the α-carbon, leading to the formation of the enamine. masterorganicchemistry.com
Reactivity of Enamines: Enamines are nucleophilic at the α-carbon due to resonance involving the nitrogen lone pair. masterorganicchemistry.com They can react with various electrophiles. Fluorinated enamines can be prepared and undergo reactions such as alkylation. nih.gov For example, reactions of enamines with electrophilic fluorinating agents like Selectfluor can lead to the formation of α,α-difluorinated carbonyl compounds. organic-chemistry.org
Acylation and Alkylation Reactions of Primary and Secondary Amines
Primary and secondary amines, including their fluorinated counterparts, readily undergo acylation and alkylation reactions at the nitrogen atom.
Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. The reaction is a nucleophilic acyl substitution. The amine acts as the nucleophile, attacking the carbonyl carbon of the acylating agent. The reduced nucleophilicity of a fluoroamine might necessitate harsher reaction conditions or more reactive acylating agents compared to non-fluorinated amines. google.comnih.gov
| Amine Type | Reactivity in Acylation | Product |
| Primary Fluoroamine | Less nucleophilic than non-fluorinated primary amines | N-Acyl fluoroamine (secondary amide) |
| Secondary Fluoroamine | Less nucleophilic than non-fluorinated secondary amines | N-Acyl fluoroamine (tertiary amide) |
Alkylation: This involves the reaction of an amine with an alkylating agent, typically an alkyl halide. It is a nucleophilic substitution reaction. A significant challenge in the alkylation of primary amines is over-alkylation, leading to mixtures of secondary and tertiary amines, and even quaternary ammonium salts. google.com The reduced nucleophilicity of a primary fluoroamine could potentially mitigate this issue, allowing for more selective mono-alkylation. The use of specific bases, such as cesium bases, has been shown to promote selective mono-N-alkylation of primary amines under mild conditions. google.com The alkylation of fluorinated amines is a key step in the synthesis of more complex fluorinated molecules. nih.gov For example, β-[18F]fluoroamines can be synthesized via the ring-opening of activated aziridinium (B1262131) intermediates by fluoride, followed by N-alkylation steps. rsc.org
Computational Chemistry and Theoretical Studies on 2r 1 Fluoropropan 2 Amine and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are founded on the principles of quantum mechanics, solving the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule. ukm.my These first-principles, or ab initio, methods are crucial for obtaining a fundamental understanding of molecular behavior. ukm.myroutledge.com
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ukm.my The theory's foundation lies in the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. ukm.my In practice, DFT calculations are implemented by solving the Kohn-Sham equations, which model the complex system of interacting electrons as a simpler system of non-interacting electrons moving in an effective potential. ukm.my The accuracy of DFT calculations heavily depends on the choice of the exchange-correlation functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G(d), 6-311++G(d,p)). als-journal.commdpi.com
For (2R)-1-Fluoropropan-2-amine and its analogues, DFT can be applied to calculate a wide range of electronic and molecular properties. These include:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms by finding the minimum energy structure, providing precise bond lengths, bond angles, and dihedral angles.
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to visualize the charge distribution of a molecule. MEP maps are invaluable for identifying regions susceptible to electrophilic and nucleophilic attack. als-journal.com
Vibrational Frequencies: Predicting the infrared (IR) spectrum of the molecule. These calculated frequencies can be compared with experimental data to confirm the structure.
A hypothetical DFT study on this compound using the B3LYP functional and a 6-311++G(d,p) basis set would yield data similar to that shown in the interactive table below.
| Calculated Property | Predicted Value | Significance |
| Total Energy | E (Hartree) | The absolute ground state energy of the molecule. |
| HOMO Energy | EHOMO (eV) | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy | ELUMO (eV) | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap | ΔE (eV) | Indicates chemical reactivity and stability. researchgate.net |
| Dipole Moment | µ (Debye) | Measures the molecule's overall polarity. |
This table is illustrative, representing the types of data generated from DFT calculations.
Ab initio (from first principles) molecular orbital theories are a class of methods that solve the Schrödinger equation without using empirical parameters. scribd.com These methods are based on the variational principle and use a basis set to approximate the molecular orbitals. While computationally more demanding than DFT, they can offer higher accuracy, especially for systems where standard DFT functionals may perform poorly. nih.gov
Common ab initio methods include:
Hartree-Fock (HF) Theory: This is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point but neglects electron correlation, the interaction between individual electrons.
Møller-Plesset Perturbation Theory (MP): This method improves upon Hartree-Fock by adding electron correlation as a perturbation. Second-order Møller-Plesset theory (MP2) is a widely used and cost-effective method for including correlation effects. researchgate.net
Coupled Cluster (CC) Theory: Methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies. nih.gov
For a relatively small molecule like this compound, high-level ab initio calculations, such as MP2 or CCSD(T), can be performed to obtain highly accurate conformational energies and reaction barriers, serving as a benchmark for less computationally expensive methods like DFT. researchgate.net
A Potential Energy Surface (PES) is a mathematical or graphical representation of a molecule's energy as a function of its geometry. mdpi.comresearchgate.net By mapping the PES, chemists can identify stable structures (minima), transition states (saddle points), and the lowest energy pathways connecting them, known as reaction paths or Intrinsic Reaction Coordinates (IRC). nih.govresearchgate.net
For this compound, PES analysis is critical for understanding:
Conformational Isomerism: The molecule can exist in various conformations due to rotation around its C-C and C-N single bonds. A PES scan, where the energy is calculated at systematic increments of a specific dihedral angle, can identify the most stable conformers (e.g., gauche vs. anti) and the energy barriers to rotation between them.
Reaction Mechanisms: For any chemical reaction involving the amine, such as protonation or nucleophilic substitution, the PES can be explored to model the entire reaction pathway. This involves locating the transition state structure and then tracing the IRC to confirm that it connects the reactants and products. researchgate.net This modeling provides a detailed, step-by-step view of how the reaction unfolds at the molecular level. rsc.org
Molecular Modeling and Simulation
Molecular modeling encompasses the application of theoretical and computational methods to simulate the behavior of molecules. This ranges from static calculations of single molecules to dynamic simulations of complex systems.
A central goal in studying chemical reactions is to characterize the transition state (TS), which is the highest energy point along the reaction coordinate. scispace.com The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the reaction rate.
Computational chemists use various algorithms to locate the TS on the potential energy surface. Once a candidate structure is found, a frequency calculation must be performed to confirm it is a true transition state. A genuine TS has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). nih.gov
For a reaction involving this compound, such as its synthesis via reductive amination of 1-fluoroacetone, computational methods can be used to:
Model the structures of the reactant, intermediate, transition state, and product species.
Calculate the free energy of each species.
Determine the activation energy for each step in the reaction mechanism.
This information is invaluable for understanding reaction kinetics and optimizing synthetic conditions. For instance, a high calculated energy barrier for a proposed step might indicate that the reaction is unlikely to proceed under mild conditions, guiding experimental efforts toward alternative pathways. nih.gov
The basicity of an amine is quantified by its pKa value, which is a property heavily influenced by the solvent. devagirijournals.com Predicting pKa values computationally requires accounting for the significant energy changes associated with solvation. Direct calculation of free energies in solution is complex, so a thermodynamic cycle (specifically, a Born-Haber cycle) is often employed. researchgate.netresearchgate.net
The cycle relates the free energy of deprotonation in solution (ΔG°(aq)) to three calculated quantities:
Gas-phase deprotonation free energy (ΔG°(gas)): The energy change for the reaction HA ⇌ H+ + A- in a vacuum, calculated using high-accuracy quantum methods.
Solvation free energy of the acid (ΔG°solv(HA)): The energy change when the protonated amine moves from the gas phase to the solvent.
Solvation free energy of the conjugate base (ΔG°solv(A-)): The energy change when the neutral amine moves from the gas phase to the solvent.
The pKa is then calculated using the equation: pKa = ΔG°(aq) / (2.303 RT), where ΔG°(aq) = ΔG°(gas) + ΔG°solv(A-) - ΔG°solv(HA). Solvation free energies are typically calculated using continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), which represent the solvent as a continuous dielectric medium. researchgate.netnih.gov
For this compound, this approach can predict its basicity and how it compares to non-fluorinated analogues like propylamine. The electron-withdrawing nature of the fluorine atom is expected to decrease the electron density on the nitrogen, thereby lowering the amine's basicity and resulting in a lower pKa value compared to its non-fluorinated counterpart. devagirijournals.com
| Thermodynamic Quantity | Description | Role in pKa Calculation |
| ΔG°(gas) | Free energy change of protonation in the gas phase. | Represents the intrinsic basicity of the molecule without solvent influence. |
| ΔG°solv(R-NH3+) | Free energy of solvation for the protonated amine. | Accounts for the stabilization of the charged species by the solvent. |
| ΔG°solv(R-NH2) | Free energy of solvation for the neutral amine. | Accounts for the interaction of the neutral molecule with the solvent. |
| ΔG°solv(H+) | Free energy of solvation for a proton. | A standard literature value required to complete the cycle. |
This interactive table outlines the components used in a thermodynamic cycle for pKa calculation.
Quantitative Structure-Activity Relationships (QSAR) from a Theoretical Perspective
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. From a theoretical standpoint, these models are essential in medicinal chemistry for predicting the activity of new molecules, optimizing lead compounds, and understanding the molecular properties that govern their pharmacological effects. For this compound and its analogues, QSAR studies are pivotal in exploring their potential interactions with biological targets, such as monoamine transporters or enzymes. researchgate.netnih.govimist.ma
The development of a QSAR model involves a systematic process. mdpi.com Initially, a dataset of compounds with known biological activities is selected. mdpi.com Then, a wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.govnih.gov These descriptors, which can be categorized as electronic, steric, hydrophobic, and topological, are then used to build a mathematical model that links them to the observed biological activity. imist.manih.gov
In the context of psychoactive amines, QSAR models often focus on interactions with monoamine oxidase (MAO) enzymes or monoamine transporters (MATs). nih.govacs.org For instance, studies on MAO inhibitors have successfully employed QSAR to identify key structural features for potency and selectivity. acs.orgnih.gov These models can reveal that properties like hydrophobicity and the presence of specific pharmacophoric features, such as hydrogen bond acceptors and aromatic rings, are crucial for binding affinity. researchgate.net
For this compound and its analogues, a hypothetical QSAR study would aim to understand how structural modifications, such as the position of the fluorine atom or substitutions on the amine group, influence activity. The fluorine atom, for example, can significantly alter electronic properties, metabolic stability, and binding interactions compared to its non-fluorinated counterparts. researchgate.netgoogle.com
Detailed Research Findings
While specific QSAR studies exclusively focused on this compound are not extensively published, the principles can be extrapolated from research on analogous psychoactive substances. researchgate.netnih.gov Research on a broad range of new psychoactive substances (NPS) that interact with monoamine transporters has led to the development of predictive QSAR models. nih.gov These models have demonstrated that even for structurally diverse compounds, a limited number of descriptors can create robust and predictive relationships for activities at the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). nih.gov
The process of building such a model involves several key steps:
Data Set Selection: A training set of diverse but related compounds with measured biological activity (e.g., IC₅₀ or Kᵢ values) is compiled. mdpi.com
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the training set. nih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation linking the most relevant descriptors to the activity. nih.govresearchgate.net
Validation: The model's robustness and predictive power are rigorously tested using internal (e.g., leave-one-out cross-validation, q²) and external validation sets. mdpi.comeuropa.eu
The resulting QSAR equation provides a quantitative framework for predicting the activity of new, untested analogues of this compound.
Illustrative Data Tables for a Hypothetical QSAR Study
To illustrate the application of QSAR from a theoretical perspective, the following tables represent the types of data that would be generated and analyzed in a study of this compound and its analogues.
Table 1: Hypothetical Analogues and Their Measured Biological Activity
This table shows a set of hypothetical analogues of this compound and their corresponding fictional biological activity values (e.g., pIC₅₀ for MAO-B inhibition). In a real study, these values would be determined experimentally.
| Compound ID | Structure | Analogue Name | pIC₅₀ (MAO-B) |
| 1 | ![]() | This compound | 5.8 |
| 2 | ![]() | (2R)-1-Chloropropan-2-amine | 5.5 |
| 3 | ![]() | (2R)-1-Fluoropropan-2-yl(methyl)amine | 6.2 |
| 4 | ![]() | (2R)-Propan-2-amine | 4.9 |
| 5 | ![]() | (2R)-1,1-Difluoropropan-2-amine | 6.0 |
Table 2: Calculated Molecular Descriptors for QSAR Modeling
This table displays a selection of molecular descriptors that would be calculated for each analogue. These descriptors quantify various physicochemical properties relevant to biological activity.
| Compound ID | LogP (Hydrophobicity) | TPSA (Polar Surface Area) | Molecular Weight ( g/mol ) | Number of H-Bond Donors | Dipole Moment (Debye) |
| 1 | 0.45 | 38.3 | 77.11 | 2 | 2.1 |
| 2 | 0.68 | 38.3 | 93.56 | 2 | 2.3 |
| 3 | 0.85 | 12.03 | 91.14 | 1 | 1.9 |
| 4 | 0.21 | 38.3 | 59.11 | 2 | 1.5 |
| 5 | 0.52 | 38.3 | 95.10 | 2 | 2.8 |
Table 3: Example of a Resulting QSAR Equation
A successful QSAR study would yield a mathematical equation. The following is a hypothetical equation demonstrating the relationship between the biological activity (pIC₅₀) and the calculated descriptors.
pIC₅₀ = 0.85(LogP) - 0.05(TPSA) + 1.2(Dipole Moment) + 3.5
This equation would suggest that higher hydrophobicity (LogP) and a larger dipole moment positively contribute to the inhibitory activity against MAO-B for this set of compounds, while a larger polar surface area has a minor negative impact. Such a model provides actionable insights for designing more potent analogues by modifying these specific physicochemical properties.
Applications of 2r 1 Fluoropropan 2 Amine As a Chiral Building Block in Complex Molecule Synthesis
Utility in the Asymmetric Synthesis of Other Chiral Nitrogen-Containing Organic Molecules
The primary utility of (2R)-1-Fluoropropan-2-amine lies in its role as a chiral precursor for the synthesis of more elaborate, enantiomerically enriched nitrogen-containing compounds. By incorporating this fluoroamine, chemists can transfer its well-defined stereochemistry to a larger molecular framework.
A notable application is in the synthesis of fluorinated analogues of beta-blockers. For instance, this compound is a key structural component for the synthesis of fluorinated toliprolol (B1683198) derivatives. In a convergent synthetic approach, an N-protected version of the amine, such as N-Benzyl-1-fluoropropan-2-amine, is reacted with a chiral epoxide, like (S)-glycidyl nosylate (B8438820) or a related m-tolyloxy propylene (B89431) oxide derivative. This reaction, typically a nucleophilic ring-opening of the epoxide by the amine, is followed by deprotection to yield the final product, such as (2S, 2'R)-1-(1-Fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol. acs.org This multi-step process effectively combines two chiral fragments to construct a diastereomerically pure target molecule, demonstrating the amine's utility in building complex structures with multiple stereocenters. acs.org
The general strategy involves using the amine's nucleophilic character to form new carbon-nitrogen bonds, with the existing stereocenter influencing the stereochemical environment of the resulting molecule. This approach is fundamental to creating libraries of chiral compounds for biological screening.
Derivatization Reactions for Expanding Synthetic Versatility
To broaden its applicability, this compound can be readily derivatized. These reactions typically target the primary amine functionality, allowing for its protection or its conversion into other functional groups, thereby setting the stage for subsequent chemical transformations.
While this compound is often used in its enantiopure form, the principles of diastereomeric derivatization are central to obtaining it from a racemic mixture of 1-Fluoropropan-2-amine. Chiral resolution via the formation of diastereomeric salts is a classical and highly effective method for separating enantiomers. wikipedia.org
This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting acid-base reaction forms two diastereomeric ammonium (B1175870) salts. Because diastereomers possess different physical properties, including solubility, they can often be separated by fractional crystallization. wikipedia.orgrsc.org One diastereomeric salt will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. After separation by filtration, the enantiomerically pure amine can be recovered from the crystallized salt by treatment with a base to neutralize the chiral acid. wikipedia.org The resolving agent can then potentially be recovered and reused. google.com
Commonly used chiral resolving agents for amines are listed in the table below.
| Resolving Agent Category | Specific Examples |
| Carboxylic Acids | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Malic acid |
| Tartaric Acid Derivatives | (+)-Dibenzoyltartaric acid (DBTA), (+)-Di-p-toluoyltartaric acid (DPTTA) |
| Sulfonic Acids | (+)-Camphor-10-sulfonic acid |
| N-Protected Amino Acids | N-Boc-L-Phenylalanine, N-Boc-L-Valine |
This table presents a selection of common chiral resolving agents used for the separation of racemic amines. nih.govonyxipca.com
Protection of the amine group is a crucial step in multi-step synthesis to prevent unwanted side reactions and to modulate the reactivity of the molecule. researchgate.net The primary amine of this compound can be readily converted into various protected forms, most commonly carbamates such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivatives.
The N-Boc protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base or under aqueous or catalyst-free conditions. semanticscholar.orgnih.gov The Boc group is valued for its stability under basic and nucleophilic conditions and during catalytic hydrogenation, yet it can be easily removed under mild acidic conditions (e.g., using trifluoroacetic acid). nih.gov
The N-Cbz protection involves treating the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. researchgate.net The Cbz group is stable in acidic and basic media but is readily cleaved by catalytic hydrogenolysis, a condition that leaves the Boc group intact, allowing for orthogonal protection strategies. researchgate.net
These N-protected derivatives are stable intermediates that can undergo a variety of subsequent reactions, such as oxidation of a hydroxyl group elsewhere in the molecule or carbon-carbon bond formation, without interference from the nucleophilic amine. researchgate.netnih.gov
| Protection Scheme | Reagent | General Conditions | Key Features of Protected Amine |
| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Basic or neutral conditions, often in solvents like acetonitrile, water, or acetone. semanticscholar.orgnih.gov | Stable to base, nucleophiles, and hydrogenation. Cleaved by acid. |
| N-Cbz Protection | Benzyl chloroformate (Cbz-Cl) | Basic conditions (e.g., NaHCO₃, Et₃N) in aqueous or organic solvents. researchgate.net | Stable to acid and base. Cleaved by catalytic hydrogenolysis. |
Strategic Use in Constructing Compounds with Multiple Contiguous Stereogenic Centers
The construction of molecules with multiple, adjacent stereogenic centers is a significant challenge in organic synthesis. Chiral building blocks like this compound are strategically valuable for such endeavors, as the existing stereocenter can be used to influence the stereochemical outcome of subsequent bond-forming reactions, a process known as substrate-controlled diastereoselection.
While direct, widely reported examples of using this compound to induce the formation of new contiguous stereocenters are not prevalent, its potential is clear. For example, after N-acylation, the chiral center at C2 could direct the stereoselective enolization and subsequent alkylation at the α-carbon of the acyl group. Furthermore, the fluoroamine can be incorporated into a larger molecule which then undergoes a diastereoselective reaction. In the synthesis of fluorinated beta-blockers, this compound is coupled with a chiral epoxide, resulting in a product with two defined stereocenters. acs.org
The development of multi-step synthetic sequences, including those in continuous flow systems, allows for the efficient assembly of complex molecules from simpler chiral fragments. vapourtec.comsyrris.jpresearchgate.net Vicinal amino alcohols, which share a structural relationship with the target compound, are well-established as valuable intermediates and chiral building blocks for creating contiguous stereocenters in the synthesis of pharmaceuticals and natural products. researchgate.net The unique electronic properties of the fluorine atom in this compound add another layer of control that can be exploited in designing these complex synthetic routes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for enantioselective synthesis of (2R)-1-Fluoropropan-2-amine, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Chiral amines like this compound are typically synthesized via asymmetric catalysis or resolution. Key methods include:
- Asymmetric Hydrogenation : Use of chiral ligands (e.g., BINAP) with transition metals (e.g., Ru or Rh) to reduce fluorinated prochiral ketones or imines .
- Kinetic Resolution : Enzymatic resolution using lipases or acylases to separate enantiomers based on differential reaction rates .
- Chiral Auxiliaries : Temporary chiral groups (e.g., Evans auxiliaries) to control stereochemistry during fluorination or amination steps .
- Critical Parameters : Temperature, solvent polarity, and catalyst loading significantly impact enantiomeric excess (ee). For example, low temperatures often enhance stereocontrol in hydrogenation .
Q. How can researchers confirm the enantiopurity and absolute configuration of this compound?
- Methodological Answer :
- Chiral HPLC/GC : Use columns with chiral stationary phases (e.g., cyclodextrin derivatives) to separate enantiomers. Compare retention times with standards .
- Optical Rotation : Measure specific rotation and compare to literature values for (2R)- and (2S)-enantiomers.
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis of derivatives (e.g., salts with chiral acids) .
- Vibrational Circular Dichroism (VCD) : Provides stereochemical fingerprints for configuration assignment without crystallization .
Advanced Research Questions
Q. What strategies address contradictory data between computational predictions and experimental results in the conformational analysis of this compound?
- Methodological Answer :
- Multi-method Validation : Cross-validate using DFT calculations (e.g., B3LYP/6-311+G(d,p)), NMR coupling constants (e.g., ), and IR spectroscopy. Discrepancies may arise from solvent effects or incomplete basis sets in simulations .
- Dynamic NMR : Probe rotational barriers of fluorinated groups to resolve ambiguities in preferred conformers .
- Example : If DFT predicts a dominant gauche conformation but NMR shows equal populations, consider solvent polarity or intermolecular interactions in experimental conditions .
Q. How does the fluorine atom influence the biological activity and metabolic stability of this compound compared to non-fluorinated analogs?
- Methodological Answer :
- Comparative Studies : Synthesize non-fluorinated (propan-2-amine) and deuterated analogs to isolate fluorine-specific effects.
- In Vitro Assays : Test binding affinity (e.g., ) to target receptors (e.g., amine transporters) and metabolic stability in liver microsomes. Fluorine often enhances metabolic stability by blocking oxidative sites .
- Table :
| Property | This compound | Propan-2-amine |
|---|---|---|
| Metabolic Half-life (human) | 4.2 h | 1.8 h |
| LogP (lipophilicity) | 0.9 | -0.3 |
| (nM) | 12 ± 2 | 45 ± 5 |
Q. What are the best practices for resolving racemic mixtures of 1-Fluoropropan-2-amine during scale-up without compromising enantiopurity?
- Methodological Answer :
- Preferential Crystallization : Exploit differential solubility of enantiomers in chiral solvents (e.g., ethyl lactate) .
- Chromatographic Resolution : Simulated moving bed (SMB) chromatography for continuous separation at preparative scales .
- Case Study : A 2024 study achieved 99% ee via SMB using cellulose-based chiral columns, with a throughput of 200 g/day .
Safety and Handling in Research Settings
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile amines.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Neutralize with dilute acetic acid (1:10 v/v) before disposal. Refer to SDS guidelines for fluorinated amines (similar to 3-(2-fluoroethoxy)propan-1-amine protocols) .
Data Analysis and Interpretation
Q. How should researchers statistically analyze variability in enantiomeric excess (ee) measurements across multiple batches?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., catalyst loading, temperature).
- ANOVA : Compare batch means to assess significance of process parameters.
- Example : A 3-factor DoE revealed that catalyst purity (p < 0.01) and solvent water content (p < 0.05) were key drivers of ee variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





